(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide: is a synthetic organic compound characterized by its unique structural components, including a chlorophenyl group, a morpholinylsulfonyl group, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common route includes:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholinylsulfonyl Group: This can be done through a nucleophilic substitution reaction, where a morpholine derivative is reacted with a sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Morpholine Derivatives: Compounds containing the morpholine ring structure.
Sulfonyl Compounds: Molecules with the sulfonyl functional group.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-16-4-1-15(2-5-16)3-10-19(23)21-17-6-8-18(9-7-17)27(24,25)22-11-13-26-14-12-22/h1-10H,11-14H2,(H,21,23)/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYQVYSOZWPSGG-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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